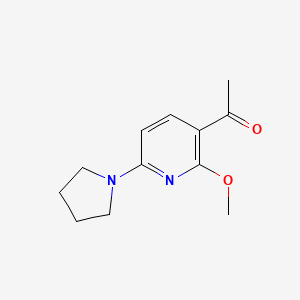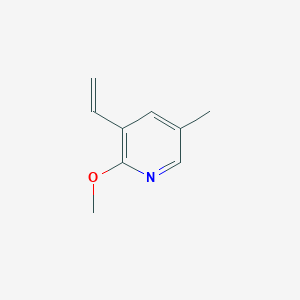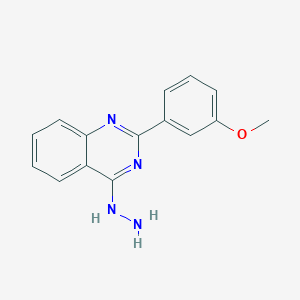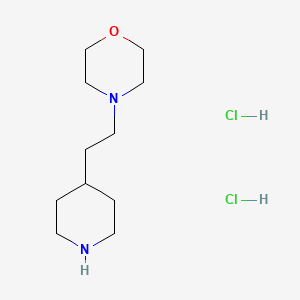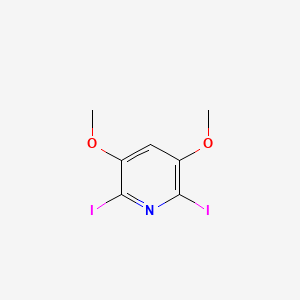
2,6-Diiodo-3,5-dimethoxypyridine
Vue d'ensemble
Description
2,6-Diiodo-3,5-dimethoxypyridine is a chemical compound with the molecular formula C7H7I2NO2 and a molecular weight of 390.94 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of two iodine atoms and two methoxy groups on the pyridine ring makes this compound unique and interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-3,5-dimethoxypyridine typically involves the iodination of 3,5-dimethoxypyridine. One common method is the reaction of 3,5-dimethoxypyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 3,5-dimethoxypyridine is continuously fed into a reactor containing iodine and the oxidizing agent. The reaction mixture is then continuously stirred and maintained at the desired temperature to achieve high yields of the product. The product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diiodo-3,5-dimethoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, forming 3,5-dimethoxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include 2-azido-3,5-dimethoxypyridine, 2-cyano-3,5-dimethoxypyridine, and 2-thio-3,5-dimethoxypyridine.
Oxidation: Products include 2,6-diiodo-3,5-dimethoxybenzaldehyde and 2,6-diiodo-3,5-dimethoxybenzoic acid.
Reduction: The major product is 3,5-dimethoxypyridine.
Applications De Recherche Scientifique
2,6-Diiodo-3,5-dimethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is used in the study of enzyme inhibition and as a ligand in the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be radio-labeled.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of 2,6-Diiodo-3,5-dimethoxypyridine depends on its application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing the substrate from binding. The presence of iodine atoms can also facilitate the formation of halogen bonds, which can enhance the binding affinity to the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-3,5-dimethoxypyridine
- 2,5-Diiodo-3-methoxypyridine
- 6-Iodo-2,3-dimethoxypyridine
- 5-Iodo-2,3-dimethoxypyridine
Uniqueness
2,6-Diiodo-3,5-dimethoxypyridine is unique due to the presence of two iodine atoms at the 2 and 6 positions on the pyridine ring, which significantly affects its reactivity and chemical properties. The methoxy groups at the 3 and 5 positions also contribute to its unique electronic properties, making it a valuable compound for various chemical transformations and applications .
Propriétés
IUPAC Name |
2,6-diiodo-3,5-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I2NO2/c1-11-4-3-5(12-2)7(9)10-6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJVCFGXTPOHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1I)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673836 | |
| Record name | 2,6-Diiodo-3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-49-3 | |
| Record name | 2,6-Diiodo-3,5-dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diiodo-3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


